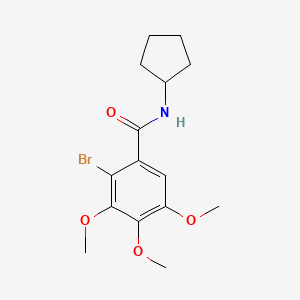
2-benzyl-N,N'-bis(2,4-dimethoxyphenyl)malonamide
Descripción general
Descripción
2-benzyl-N,N'-bis(2,4-dimethoxyphenyl)malonamide, commonly known as BMDM, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. BMDM is a malonamide derivative that has attracted the attention of researchers due to its unique chemical properties, which make it a useful tool for studying biological systems. In
Mecanismo De Acción
BMDM acts as a chelating agent by forming stable complexes with metal ions. The malonamide moiety of BMDM acts as a bidentate ligand, coordinating with the metal ion through the nitrogen atoms of the malonamide group. The two phenyl rings of BMDM provide additional stabilization to the metal complex through pi-pi interactions.
Biochemical and Physiological Effects:
BMDM has been shown to exhibit anti-tumor activity in various cancer cell lines. BMDM has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. However, further studies are needed to fully understand the biochemical and physiological effects of BMDM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMDM is its high selectivity for metal ions. BMDM has been shown to selectively bind to certain metal ions, making it a useful tool for the determination of metal ions in complex samples. However, the synthesis of BMDM is a complex process that requires specialized equipment and expertise, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential directions for future research on BMDM. One area of research could focus on the development of new analytical methods for the determination of metal ions using BMDM. Another area of research could focus on the development of new antimicrobial agents based on the structure of BMDM. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BMDM, which could lead to the development of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
BMDM has been extensively studied in the field of analytical chemistry, particularly in the development of new analytical methods for the determination of metal ions in various samples. BMDM has been used as a chelating agent for the determination of metal ions such as copper, nickel, and zinc. BMDM has also been used in the development of new sensors for the detection of metal ions in aqueous solutions.
Propiedades
IUPAC Name |
2-benzyl-N,N'-bis(2,4-dimethoxyphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c1-31-18-10-12-21(23(15-18)33-3)27-25(29)20(14-17-8-6-5-7-9-17)26(30)28-22-13-11-19(32-2)16-24(22)34-4/h5-13,15-16,20H,14H2,1-4H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYVNEUXGZYQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}-N-methyl-N-phenylacetamide](/img/structure/B3616079.png)
![N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B3616086.png)
![bis[4-(methoxycarbonyl)benzyl] 2,6-pyridinedicarboxylate](/img/structure/B3616089.png)

![2-[(cyclohexylcarbonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3616101.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B3616104.png)


![4-formylphenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B3616121.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-methylglycinamide](/img/structure/B3616139.png)

![ethyl 3-[(2-methoxybenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B3616144.png)
![2-chloro-N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3616170.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3616171.png)